molecular formula C10H8N2O3 B2951230 Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2092067-64-4

Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2951230
CAS No.: 2092067-64-4
M. Wt: 204.185
InChI Key: QIBWYBOOALKYHU-UHFFFAOYSA-N
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Description

Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate is a high-value bifunctional building block designed for advanced pharmaceutical research and development. This compound features both an ester and a formyl group on its imidazo[1,2-a]pyridine core, making it a versatile intermediate for constructing complex molecules through further synthetic transformations. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. This specific derivative serves as a crucial precursor in the synthesis of more complex, biologically active molecules. Its structure makes it particularly valuable for exploring new chemical space in the development of therapeutic agents, following the trends in modern drug discovery highlighted in recent scientific literature . Key Applications: • Medicinal Chemistry: Used as a key synthetic intermediate for the construction of novel drug candidates . The formyl group is an ideal handle for subsequent reactions, such as condensations or cyclizations, to generate diverse compound libraries. • Chemical Biology: Can be utilized to develop enzyme inhibitors or molecular probes, building upon research into phosphonocarboxylate inhibitors derived from similar imidazo[1,2-a]pyridine cores . Handling and Storage: Store in a cool, dry place, sealed under dry conditions at room temperature. Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-8(6-13)5-12(9)4-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWYBOOALKYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit or activate certain enzymes, affecting cellular processes such as signal transduction and gene expression . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The imidazo[1,2-a]pyridine scaffold allows extensive derivatization at positions 2, 6, and 6. Key structural analogs of Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate include:

Table 1: Structural Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name R² (Position 2) R⁶ (Position 6) Key Substituent Effects
This compound Formyl (-CHO) Methyl carboxylate High electrophilicity; potential for Schiff base formation
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate (3am) Phenyl (-C₆H₅) Methyl carboxylate Enhanced aromatic π-stacking; lower reactivity compared to formyl
Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) 4-(Methyl(p-tolyl)amino)quinazolin-6-yl Methyl carboxylate Extended conjugation; improved solubility in polar solvents
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Bromo (-Br), Fluoro (-F) Ethyl carboxylate Halogen substituents enable cross-coupling reactions
Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate tert-Butyl (-C(CH₃)₃) Methyl carboxylate Steric hindrance; increased thermal stability

Physicochemical Properties

The substituents significantly impact melting points, yields, and spectral characteristics:

Table 2: Physical and Spectral Data of Analogs

Compound Name Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) HRMS (ESI) [M+H]⁺
Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate (3am) 55 174–175 8.81 (dd, J = 1.7, 1.0 Hz, 1H) 253.0976 (calcd: 253.0978)
Compound 10t 39.5 172.8–174.3 Not reported Matched theoretical value
Compound 10u 51.4 286.5–287.9 Not reported Matched theoretical value
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate N/A N/A N/A 287.09 (MW)

Key Observations:

  • Formyl vs. Phenyl at Position 2 : The formyl group in the target compound likely reduces melting points compared to bulky tert-butyl derivatives (e.g., 286.5–287.9°C for 10u ) due to weaker intermolecular forces.
  • Halogen Substitution : Bromo and fluoro substituents (e.g., in ) enhance molecular weight and enable further functionalization via cross-coupling reactions.

Biological Activity

Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its imidazo[1,2-a]pyridine structure, which includes a formyl group and a carboxylate ester. Its molecular formula is C10H8N2O3C_{10}H_{8}N_{2}O_{3} with a molecular weight of 204.18 g/mol. The compound's unique structural features contribute to its reactivity and solubility in various solvents, enhancing its potential for diverse applications in medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors by binding to their active sites or altering signaling pathways. For instance, it has been suggested that this compound could inhibit certain enzymes involved in cancer progression or microbial infections .

Anticancer Activity

Preliminary studies indicate that this compound exhibits notable anticancer properties . Research has shown that it can induce apoptosis in various cancer cell lines. A cytotoxicity assay conducted on HeLa cells revealed half-maximal inhibitory concentration (IC50) values indicating significant cytotoxic effects at low concentrations . The following table summarizes the cytotoxicity data:

CompoundCell LineIC50 (μM)Mechanism
This compoundHeLa<150Apoptosis induction
Control Compound AHeLa>500No significant effect
Control Compound BHeLa200-300Moderate cytotoxicity

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that the compound may inhibit the growth of bacteria and fungi through mechanisms that involve disrupting cellular processes or inhibiting essential enzymes . Further exploration into its antimicrobial efficacy is ongoing.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study on Anticancer Effects : A study published in Frontiers in Chemistry investigated the effects of various derivatives of imidazo[1,2-a]pyridines on HeLa cells. This compound was among the most effective compounds tested, showing a significant reduction in cell viability at concentrations as low as 100 μM .
  • Antimicrobial Testing : Another research effort focused on the antimicrobial properties of the compound against Staphylococcus aureus and Candida albicans. Results indicated that it inhibited growth effectively at specific concentrations, suggesting potential therapeutic applications for treating infections .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and therapeutic potential. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.
  • In Vivo Studies : Evaluating the efficacy and safety in animal models to assess potential clinical applications.
  • Structure-Activity Relationship (SAR) Analysis : Identifying modifications to enhance potency and selectivity against specific diseases.

Q & A

Q. Critical Parameters :

  • Temperature control (room temperature to 80°C).
  • Stoichiometry of I₂ and TBHP (e.g., 1:2 molar ratio).
  • Solvent choice (e.g., DCE or acetonitrile).

How can NMR spectroscopy resolve structural ambiguities in imidazo[1,2-a]pyridine derivatives?

Basic
¹H and ¹³C NMR are pivotal for confirming regiochemistry and functional group positions. For example:

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.81 (dd, J = 1.7, 1.0 Hz): Formyl proton (C2-position).
    • δ 7.83 (s, 1H): Imidazo[1,2-a]pyridine H3 proton.
    • δ 3.88 (s, 3H): Methyl ester group .
  • ¹³C NMR :
    • δ 164.27 (ester carbonyl), 146.53 (C2-formyl carbon).

Methodological Tip : Compare experimental shifts with computed or literature data (e.g., and ) to validate assignments.

What advanced strategies address low yields in imidazo[1,2-a]pyridine synthesis?

Advanced
Yield optimization involves:

  • Catalyst screening : Transition metals (e.g., Cu, Fe) or organocatalysts to enhance cyclization efficiency.
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
  • Substituent effects : Electron-withdrawing groups (e.g., formyl) can direct regioselectivity .

Case Study : The 55% yield in could be improved by replacing I₂ with Pd(OAc)₂, which enhances oxidative coupling efficiency in similar systems .

How does the formyl group at C2 influence reactivity for further derivatization?

Advanced
The C2-formyl group enables versatile transformations:

  • Nucleophilic additions : Condensation with amines or hydrazines to form Schiff bases.
  • Reduction : Conversion to hydroxymethyl or methyl groups using NaBH₄ or LiAlH₄.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., ’s bromo derivatives).

Regioselectivity Challenge : Competing reactivity at C3 (imidazole nitrogen) may require protecting groups (e.g., Boc) to direct functionalization .

What pharmacological applications are explored for imidazo[1,2-a]pyridine derivatives?

Basic
These derivatives are intermediates for:

  • Kinase inhibitors : Cyclin-dependent kinase (CDK) modulators .
  • Antiviral agents : Targeting RNA viruses via helicase inhibition .
  • Neuroactive compounds : GABA receptor modulation (e.g., zolpidem analogs) .

Structure-Activity Relationship (SAR) : Substituents at C2 (formyl) and C6 (ester) enhance binding affinity to biological targets .

What analytical challenges arise in characterizing imidazo[1,2-a]pyridine derivatives?

Q. Advanced

  • Isomeric mixtures : Regioisomers (e.g., C3 vs. C8 substitution) require HPLC or chiral chromatography.
  • Mass spectrometry pitfalls : Fragmentation patterns may obscure molecular ion peaks. HRMS (e.g., ESI-QTOF) is essential for accurate mass confirmation .
  • X-ray crystallography : Used to resolve absolute configuration, as in ’s ethyl 8-amino-6-bromo derivative.

Example : reports HRMS m/z 253.0976 ([M+H]⁺), aligning with theoretical 253.0978, confirming molecular formula C₁₅H₁₂N₂O₂ .

How can computational methods predict reactivity in imidazo[1,2-a]pyridine systems?

Q. Advanced

  • DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices.
  • Molecular docking : Screen derivatives against target proteins (e.g., CDK2) to prioritize synthesis .
  • Reaction pathway modeling : Simulate intermediates in I₂/TBHP-promoted cyclization to optimize conditions .

Case Study : highlights fluorescence probes targeting benzodiazepine receptors, validated via docking and in vitro assays.

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